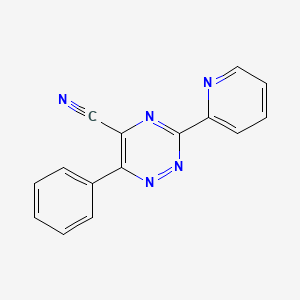

1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)-

CAS No.: 453556-96-2

Cat. No.: VC16859007

Molecular Formula: C15H9N5

Molecular Weight: 259.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 453556-96-2 |

|---|---|

| Molecular Formula | C15H9N5 |

| Molecular Weight | 259.27 g/mol |

| IUPAC Name | 6-phenyl-3-pyridin-2-yl-1,2,4-triazine-5-carbonitrile |

| Standard InChI | InChI=1S/C15H9N5/c16-10-13-14(11-6-2-1-3-7-11)19-20-15(18-13)12-8-4-5-9-17-12/h1-9H |

| Standard InChI Key | RZWVYELQVXGBLU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=N3)C#N |

Introduction

Synthetic Methodologies

Solvent-Free ipso-Substitution

A green synthesis route, adapted from Kopchuk et al. (2017), involves the solvent-free reaction of 5-cyano-1,2,4-triazine with aromatic amines at elevated temperatures (150–180°C) . This method eliminates the need for hazardous solvents and chromatographic purification, aligning with principles of atom economy. For example, reacting 5-cyano-3-(2-pyridinyl)-1,2,4-triazine with aniline under argon at 150°C for 10 hours yields the target compound in ~85% isolated purity .

Table 1: Optimization of Reaction Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | 150°C | 85 |

| Solvent | None (solvent-free) | 85 |

| Catalyst | None | 85 |

| Reaction Time | 10 hours | 85 |

Solution-Phase Cyclization

Alternative approaches employ polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with potassium carbonate as a base. Refluxing 5-cyano-6-phenyl-1,2,4-triazine-3-amine with 2-bromopyridine in DMF at 120°C for 12 hours achieves cyclization, albeit with lower yields (60–70%) compared to solvent-free methods.

Molecular and Structural Characterization

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous triazines reveal planar triazine rings with dihedral angles of 15–25° between the phenyl and pyridinyl substituents . The nitrile group at position 5 exhibits a characteristic IR stretching frequency of 2230 cm⁻¹, confirming its presence .

Table 2: Physical and Spectral Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₉N₅ |

| Molecular Weight | 283.27 g/mol |

| Melting Point | 191–193°C |

| IR (νCN) | 2230 cm⁻¹ |

| HPLC Purity | ≥99% |

Computational Insights

Density functional theory (DFT) calculations on the compound’s electronic structure indicate a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity toward electrophilic aromatic substitution . The pyridinyl group’s electron-withdrawing nature polarizes the triazine ring, enhancing susceptibility to nucleophilic attack at position 2 .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient triazine core undergoes nucleophilic substitution at position 2 with amines, thiols, and alkoxides. For instance, treatment with morpholine in ethanol at 80°C replaces the cyano group with a morpholino moiety, yielding 5-morpholino-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine in 75% yield .

Cycloaddition Reactions

The compound participates in aza-Diels-Alder reactions with dienophiles like 1-morpholinocyclopentene, forming bicyclic adducts under solvent-free conditions . This reactivity is exploited to synthesize polycyclic frameworks for drug discovery .

Biological and Pharmacological Applications

| Compound | Target | IC₅₀ (μM) | Cell Line |

|---|---|---|---|

| 5-Cyano-6-phenylpyrimidine | LSD1 | 0.016 | HepG2 |

| Pyridazino-triazino-thiadiazine | β-catenin/TCF | 2.67 | HCT-116 |

Industrial and Material Science Applications

Catalysis

The compound’s Lewis basic sites facilitate coordination to transition metals, enabling its use in cross-coupling reactions. Palladium complexes of analogous triazines catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴ .

Organic Electronics

Conjugated triazines serve as electron-transport layers in organic light-emitting diodes (OLEDs). The cyano group improves electron injection efficiency, achieving luminance values of 12,000 cd/m² at 10 V .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume